molecular formula C14H11F2N3O B2685241 (3,4-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone CAS No. 1797085-24-5

(3,4-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone

Cat. No.: B2685241
CAS No.: 1797085-24-5
M. Wt: 275.259
InChI Key: LVSKPGRAKGBFIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds, such as 7,8-dihydropyrido[2,3-d]pyrimidin-2-ones, has been reported in the literature . These compounds can be synthesized through a one-step three-component cyclocondensation of 2,6-disubstituted pyrimidin-4(3H)-ones with 1,3-dicarbonyl compounds and some aromatic and heterocyclic aldehydes .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 4-(2,4-difluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate demonstrates the significance of difluorophenyl groups in the synthesis of complex molecules. The study showcases the molecular structure and bonding, emphasizing the dihydropyrimidinone ring's flattened boat conformation and the difluorophenyl group's disordered orientations. This research provides insights into the crystal structure and potential applications in developing novel compounds with specific chemical properties (H. Fun et al., 2009).

Antimicrobial and Anticancer Applications

Research on novel pyrazole derivatives including (3,5-dimethyl-1H-pyrazol-1-yl)-methanone and dihydropyrazolo[4,3-d]-pyrimidin-7-one, highlights the potential antimicrobial and anticancer applications. The synthesized compounds were evaluated for their in vitro activities, revealing that certain derivatives exhibited higher anticancer activity than the reference drug doxorubicin, and most compounds displayed good to excellent antimicrobial activity (H. Hafez et al., 2016).

Drug Formulation and Solubility

A study focusing on increasing in vivo exposure of a poorly water-soluble compound related to the pyrazolo[1,5-a]pyrimidin-6-yl group explores the development of a precipitation-resistant solution formulation. This research is crucial for understanding how to improve the bioavailability of compounds with poor water solubility, which is a common challenge in drug development (Lori Burton et al., 2012).

Synthesis of Novel Compounds

The synthesis of novel fused chromone–pyrimidine hybrids presents a versatile procedure for creating functionalized molecules. The ANRORC reaction plays a key role in the synthesis process, contributing to the development of compounds with potential applications in medicinal chemistry and material science (M. Sambaiah et al., 2017).

Metabolic Studies

Metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor provide valuable data on the disposition of fluoropyrrolidinyl and pyrimidinyl methanone derivatives in biological systems. Understanding the metabolic pathways and elimination mechanisms is crucial for the development of therapeutic agents (Raman K. Sharma et al., 2012).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, chemical properties, and potential biological activities. Given the biological activity of related compounds, it may be worthwhile to investigate this compound’s potential as a therapeutic agent .

Properties

IUPAC Name

(3,4-difluorophenyl)-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N3O/c15-11-2-1-9(5-12(11)16)14(20)19-4-3-13-10(7-19)6-17-8-18-13/h1-2,5-6,8H,3-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSKPGRAKGBFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.